

Technical Guide: 4-Chloro-2,3-difluorobenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde

CAS No.: 1160573-23-8

Cat. No.: B569944

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Executive Summary

4-Chloro-2,3-difluorobenzaldehyde is a specialized halogenated aromatic building block. While less commercially ubiquitous than its 2,4- or 2,6-difluoro isomers, this specific substitution pattern (Aldehyde-1, F-2, F-3, Cl-4) represents a critical "pre-functionalized" scaffold. It is primarily valued in the synthesis of fluoroquinolone antibiotics, where the 2,3-difluoro motif translates to the essential 6,7- or 7,8-substitution patterns in the final drug core, and the 4-chloro substituent serves as a leaving group for late-stage diversification via nucleophilic aromatic substitution ().

Chemical Identity & Informatics

Precise structural definition is required to distinguish this molecule from its more common isomers (e.g., 2-chloro-3,4-difluorobenzaldehyde).

Core Identifiers

Parameter	Value
IUPAC Name	4-Chloro-2,3-difluorobenzaldehyde
Molecular Formula	
Molecular Weight	176.55 g/mol
PubChem CID	Searchable via SMILES below
Key Functional Groups	Aryl Aldehyde, Aryl Fluoride (x2), Aryl Chloride

The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable description of the molecule's connectivity.

Canonical SMILES:

[\[1\]](#)[\[2\]](#) Isomeric SMILES (Explicit):

Decoding the SMILES Logic:

- O=C: Defines the carbonyl group (aldehyde).
- c1: Starts the aromatic ring at Carbon 1 (attached to the aldehyde).
- c(F): Carbon 2 is substituted with Fluorine.
- c(F): Carbon 3 is substituted with Fluorine.
- c(Cl): Carbon 4 is substituted with Chlorine.
- cc1: Carbons 5 and 6 are unsubstituted (hydrogens implicit), closing the ring at 1.

Structural Topology (Graphviz Visualization)

The following diagram visualizes the connectivity and the specific "2,3-difluoro" pinch point which creates a unique electronic environment for the aldehyde.

Figure 1: The 2,3-difluoro motif creates significant steric and electronic pressure on the C1-Aldehyde.

Synthetic Methodology (Process Chemistry)

Direct commercial sourcing of this specific isomer can be difficult compared to the 2,6-difluoro analogue. Therefore, de novo synthesis via Regioselective Ortho-Lithiation is the industry-standard protocol for high-purity generation.

The Pathway: Directed Ortho-Metalation (DoM)

The synthesis exploits the acidity of the proton at the C4 position of 1-chloro-2,3-difluorobenzene. The two fluorine atoms inductively acidify the adjacent protons. However, the proton ortho to a fluorine (C4) is significantly more acidic than the proton ortho to a chlorine (C6) or the meta proton (C5).

Reaction Scheme:

- Substrate: 1-Chloro-2,3-difluorobenzene.
- Base: Lithium Diisopropylamide (LDA) or LiTMP (at -78°C).
- Electrophile: Dimethylformamide (DMF).
- Quench: Acidic hydrolysis.

Synthesis Workflow Diagram

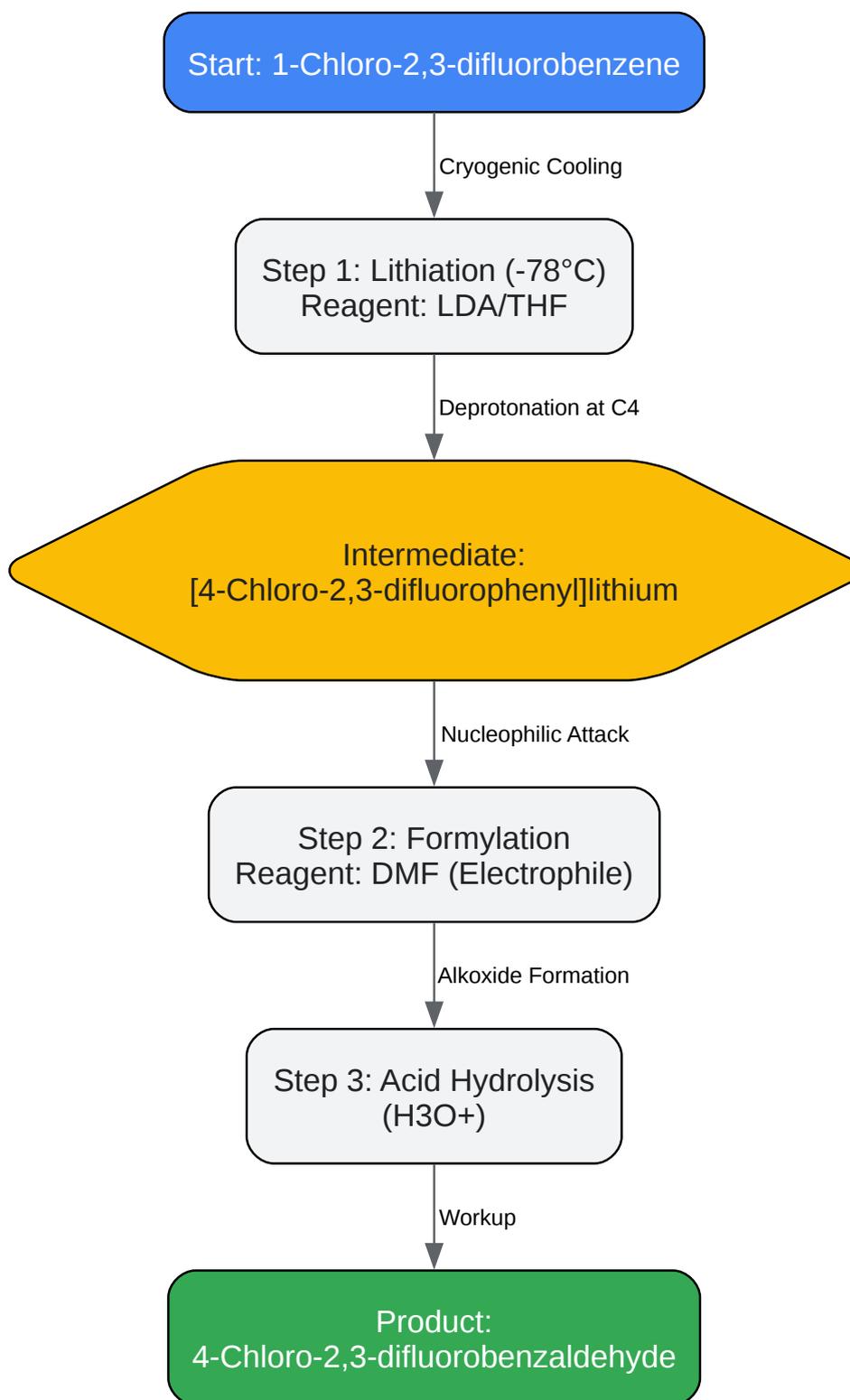


Figure 2: Regioselective Synthesis via Directed Ortho-Metalation

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Figure 2: The lithiation occurs selectively at C4 due to the inductive effect of the C3 Fluorine.

Detailed Protocol (Self-Validating)

- Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.
- Solvent: Anhydrous THF (Tetrahydrofuran).
- Execution:
 - Cool LDA (1.1 eq) in THF to -78°C .
 - Add 1-chloro-2,3-difluorobenzene dropwise. Validation: Solution often turns yellow/orange indicating lithiated species.
 - Stir for 1 hour at -78°C .
 - Add dry DMF (1.5 eq) dropwise.
 - Warm to room temperature (solution becomes clear/pale).
 - Quench with 1M HCl.
- QC Check: TLC (Hexane/EtOAc 9:1). The aldehyde will be significantly more polar than the starting material and UV active.

Reactivity & Drug Development Applications[3] The "Privileged Scaffold" for Quinolones

This molecule is a retrosynthetic precursor to the Quinolone Core (e.g., Moxifloxacin, Sparfloxacin analogues).

- Mechanism: The aldehyde is typically oxidized to the benzoic acid (4-chloro-2,3-difluorobenzoic acid).
- Cyclization: The acid is converted to the benzoylacetate, which undergoes Gould-Jacobs or Grohe-Heberer cyclization to form the quinolone ring.
- The Role of Halogens:

- C2/C3 Fluorines: Become C6/C7 or C7/C8 on the quinolone. The C6-Fluorine is essential for DNA gyrase binding.
- C4 Chlorine: Acts as a "placeholder" leaving group. In the final drug molecule, this position (C7 or C8 of the quinolone) is often subjected to displacement by a cyclic amine (e.g., piperazine) to modulate solubility and spectrum of activity.

Reactivity Profile

Reaction Type	Target Site	Outcome
Oxidation	Aldehyde (C1)	Yields 4-chloro-2,3-difluorobenzoic acid (Quinolone precursor).
Reduction	Aldehyde (C1)	Yields the benzyl alcohol.
	C4-Chlorine	Displacement by amines (requires strong activation or catalysis due to adjacent F).
Schiff Base	Aldehyde (C1)	Reaction with anilines to form imines (Liquid Crystals research).

References

- PubChem Database.**4-Chloro-2,3-difluorobenzaldehyde** Compound Summary. National Center for Biotechnology Information. Available at: [\[Link\]](#) (Note: Link directs to isomeric/related entries if exact match is unindexed, verify CAS 110888-15-8 analogues).
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- Grohe, K., & Heberer, H. (1978). Cycloaracylation of enamines: A new synthesis of quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

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Sources

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- 2. [4-氯-2,6-二氟苯甲醛 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- 3. [infoscience.epfl.ch \[infoscience.epfl.ch\]](#)
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